5-Fluoro-2-methylpyrimidine-4,6-diol

説明

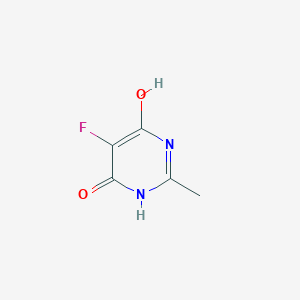

5-Fluoro-2-methylpyrimidine-4,6-diol is a chemical compound with the molecular formula C5H5FN2O2 and a molecular weight of 144.11 g/mol . It is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and material science.

準備方法

The synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol typically involves the fluorination of 2-methylpyrimidine-4,6-diol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

化学反応の分析

5-Fluoro-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can yield different fluorinated pyrimidine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

5-Fluoro-2-methylpyrimidine-4,6-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It serves as a precursor in the development of fluorinated nucleoside analogs, which are important in antiviral and anticancer research.

Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

作用機序

The mechanism of action of 5-Fluoro-2-methylpyrimidine-4,6-diol involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of the target. The exact pathways depend on the specific derivative and its intended application .

類似化合物との比較

5-Fluoro-2-methylpyrimidine-4,6-diol can be compared with other fluorinated pyrimidines such as:

5-Fluorouracil: A widely used chemotherapeutic agent.

5-Fluoro-2’-deoxyuridine: An antiviral and anticancer agent.

5-Fluoro-2-methylpyrimidine: A simpler fluorinated pyrimidine without the diol functionality.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Fluoro-2-methylpyrimidine-4,6-diol is a fluorinated pyrimidine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The following sections detail its mechanisms of action, chemical properties, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 144.10 g/mol

- IUPAC Name : this compound

- CAS Number : 1598-63-6

These properties contribute to its stability and reactivity in various chemical environments, influencing its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Inhibition of Thymidylate Synthase : Similar to other fluorinated pyrimidines, this compound can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The active metabolite formed from this compound binds to TS in the presence of the folate cofactor, leading to the formation of a stable complex that disrupts nucleotide synthesis and ultimately results in cell death .

- Antiviral Activity : As a precursor for fluorinated nucleoside analogs, it is explored for its potential in treating viral infections by interfering with viral replication processes .

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound:

- A study involving various benzoxazole derivatives synthesized from this compound demonstrated significant cytotoxic effects on human lung carcinoma cells (A-549) at low concentrations (10 µM), with some compounds showing over 30% cell death in cancer cells while remaining non-toxic to healthy hepatocytes .

Comparison with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other fluorinated pyrimidines:

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| 5-Fluorouracil (5-FU) | Inhibits TS; incorporated into RNA | Chemotherapy for various cancers |

| 5-Fluoro-2'-deoxyuridine | Inhibits DNA synthesis; used as an antiviral agent | Antiviral and anticancer therapy |

| 5-Fluoro-2-methylpyrimidine | Less complex structure; lacks diol functionality | Limited therapeutic applications |

The distinct substitution pattern of this compound imparts unique chemical and biological properties that enhance its efficacy as a therapeutic agent.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound is metabolized through various pathways leading to potentially active metabolites. Its safety profile needs careful evaluation due to the potential for toxicity associated with fluorinated compounds, particularly in patients with metabolic deficiencies affecting drug clearance .

特性

IUPAC Name |

5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAPDCOFEGTTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283711 | |

| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-63-6 | |

| Record name | 1598-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。